molecular formula C9H9ClN2 B060817 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 182181-42-6

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B060817
M. Wt: 180.63 g/mol
InChI Key: JMNFYFVRZBKRMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including derivatives close to 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine, involves reactions such as cyclization of pyridinium dichloromethylids and dibromomethylids, highlighting the formation of halogenated imidazo[1,2-a]pyridines under specific conditions (Khlebnikov et al., 1991). Furthermore, a modified synthesis approach has been reported for producing related intermediates, demonstrating advantages in terms of green chemistry metrics (Gilbile et al., 2017).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives exhibit fascinating structural features that enable a wide range of chemical modifications and functionalizations. The structure and non-covalent interactions in related compounds have been extensively studied, revealing insights into their molecular configurations and interaction mechanisms (Zhang et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives allows for a broad spectrum of reactions, including versatile functionalizations and substitutions. Studies have shown the development of alternative strategies for functionalizing these compounds, expanding their structural diversity and application potential (Bazin et al., 2013).

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Scientific Field : Agrochemical and Pharmaceutical Industries .
  • Summary of the Application : This compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It is particularly used in the synthesis of trifluoromethylpyridines .
  • Methods of Application : The compound is used in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Results or Outcomes : The compound has been found to be effective in the protection of crops from pests . Several derivatives of this compound are also used in the pharmaceutical and veterinary industries .

Application in Wastewater Treatment

  • Scientific Field : Environmental Science .
  • Summary of the Application : This compound is used in the synthesis of a novel pyridine-modified chitosan (PYCS) adsorbent .
  • Methods of Application : The compound is grafted onto chitosan and crosslinked with glutaraldehyde to prepare the PYCS adsorbent . This adsorbent is then used for the removal of metal ions from acidic wastewater .
  • Results or Outcomes : The PYCS adsorbent exhibited a high capacity for Fe (III) ions, with a maximum adsorption capacity of up to 66.20 mg/g under optimal experimental conditions . The adsorption was found to be a spontaneous endothermic process .

Application in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
  • Methods of Application : The compound is synthesized from easily available chemicals and is used in various branches of chemistry . It is used in different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The compound has been found to be effective in the synthesis of various drugs .

Application in Material Science

  • Scientific Field : Material Science .
  • Summary of the Application : This compound is useful in material science because of its structural character .
  • Methods of Application : The compound is synthesized from easily available chemicals and is used in various branches of chemistry .
  • Results or Outcomes : The compound has been found to be effective in the synthesis of various materials .

Application in Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agent

  • Scientific Field : Medical Imaging .
  • Summary of the Application : This compound is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Methods of Application : The compound is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
  • Results or Outcomes : The synthesized contrast agent is used in MRI to enhance the visibility of internal body structures .

Application in Synthesis of Ligands

  • Scientific Field : Coordination Chemistry .
  • Summary of the Application : This compound is a precursor to pyridine-containing ligands .
  • Methods of Application : The compound is used in the synthesis of ligands that can bind to metal ions .
  • Results or Outcomes : The synthesized ligands are used in various applications, including catalysis, molecular recognition, and materials science .

Safety And Hazards

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is an analogue of nitrogen mustards, and has been investigated for its mutagenicity . It is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract; and high concentrations are extremely destructive to these tissues .

properties

IUPAC Name

2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNFYFVRZBKRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390696
Record name 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine

CAS RN

182181-42-6
Record name 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.81 g of 1,3-dichloroacetone and 3.24 g of 2-amino-3-methylpyridine were dissolved in 30 ml of ethanol, and the solution was heated to reflux for 5 hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. To the residue, 50 ml of aqueous saturated sodium hydrogen carbonate was added and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography and then recrystallized from hexane-methyl-t-butyl ether to obtain 1.52 g of 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine.
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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